1-Ethyl-2-((3-(4-sulphonatobutyl)-3H-benzothiazol-2-ylidene)methyl)quinolinium

Description

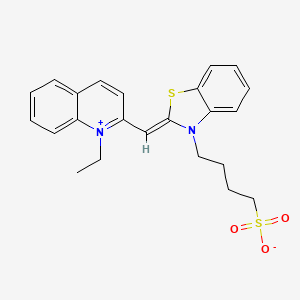

1-Ethyl-2-((3-(4-sulphonatobutyl)-3H-benzothiazol-2-ylidene)methyl)quinolinium is a cyanine dye derivative characterized by a quinolinium core linked to a benzothiazole moiety via a conjugated methine bridge. The 4-sulphonatobutyl substituent on the benzothiazole ring enhances water solubility, making it suitable for applications in aqueous environments, such as biological imaging or photodynamic therapy . Its structure (C₂₃H₂₄N₂O₃S₂) includes a sulfonate group, which distinguishes it from traditional cyanine dyes that often feature iodide counterions or alkyl chains . The compound’s extended π-conjugation system contributes to strong absorption in the visible to near-infrared (NIR) range, a property critical for optical applications .

Properties

CAS No. |

63912-44-7 |

|---|---|

Molecular Formula |

C23H24N2O3S2 |

Molecular Weight |

440.6 g/mol |

IUPAC Name |

4-[(2Z)-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C23H24N2O3S2/c1-2-24-19(14-13-18-9-3-4-10-20(18)24)17-23-25(15-7-8-16-30(26,27)28)21-11-5-6-12-22(21)29-23/h3-6,9-14,17H,2,7-8,15-16H2,1H3 |

InChI Key |

DCTMOORIUHYEPD-UHFFFAOYSA-N |

Isomeric SMILES |

CC[N+]1=C(C=CC2=CC=CC=C21)/C=C\3/N(C4=CC=CC=C4S3)CCCCS(=O)(=O)[O-] |

Canonical SMILES |

CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)CCCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate typically involves a multi-step process:

Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives and involving cyclization reactions.

Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized from 2-aminothiophenol and aldehydes through a condensation reaction.

Linking the Moieties: The quinoline and benzothiazole moieties are linked via a butane sulfonate group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and benzothiazole moieties.

Reduction: Reduction reactions can occur, especially at the quinoline ring, leading to the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the quinoline and benzothiazole moieties.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 4-[2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate involves its interaction with specific molecular targets. The quinoline and benzothiazole moieties can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyanine dyes share a polymethine backbone but differ in heterocyclic termini, substituents, and counterions. Below is a detailed comparison of 1-Ethyl-2-((3-(4-sulphonatobutyl)-3H-benzothiazol-2-ylidene)methyl)quinolinium with structurally analogous compounds:

Table 1: Comparative Analysis of Cyanine Dyes

†Benzoxazole derivatives typically exhibit λmax in the 485–629 nm range depending on conjugation length .

Key Structural and Functional Differences

Example: Benzothiazole-based dyes (e.g., ST00067) absorb at 523 nm, while oxazole derivatives (e.g., ST03229) peak at 485 nm .

Solubility and Counterions :

- The sulphonatobutyl group in the target compound confers water solubility, unlike iodide-counterion dyes (e.g., ST00067, ST03229), which require organic solvents . This property is advantageous for biomedical applications.

Conjugation and Absorption Properties :

- The methine bridge length and substituents influence λmax. For instance, 3,3'-Diethyloxacarbocyanine iodide (ST03229) has a shorter conjugation system, resulting in lower λmax (485 nm) compared to benzothiazole derivatives .

Applications :

- Iodide-based cyanines (e.g., ST00067) are used in photography and organic solvents due to their high molar absorptivity (>74,000 L·mol⁻¹·cm⁻¹) .

- Sulphonated derivatives (target compound) are better suited for aqueous environments, such as in vivo imaging or dye-sensitized solar cells .

Research Findings

- A study on sulphonated cyanine dyes (e.g., the target compound) demonstrated enhanced stability in physiological pH compared to iodide salts, reducing aggregation in aqueous media .

- Benzothiazole-terminated cyanines exhibit superior photostability over benzoxazole analogues due to sulfur’s lower electronegativity, which minimizes oxidative degradation .

Biological Activity

1-Ethyl-2-((3-(4-sulphonatobutyl)-3H-benzothiazol-2-ylidene)methyl)quinolinium (CAS No. 63912-44-7) is a compound of interest due to its potential biological activities, particularly in antibacterial and anti-inflammatory applications. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula: C23H24N2O3S2

- Molecular Weight: 440.58 g/mol

- Structure:

- The compound features a quinolinium moiety linked to a benzothiazole derivative, which is substituted with a sulphonate group.

Antibacterial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antibacterial properties. For instance, studies have shown that similar heterocyclic compounds possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with cell wall synthesis.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Moderate | Inhibition of DNA synthesis |

| Benzothiazole derivatives | Strong | Cell wall synthesis inhibition |

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of benzothiazole derivatives, including the compound . The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and pathways associated with inflammation.

Case Study:

A study conducted on a related compound demonstrated significant reduction in inflammatory markers in vitro, suggesting that this compound may exhibit similar effects.

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The detailed mechanism of action for its biological activities is still under investigation, but it is hypothesized that the sulphonate group enhances solubility and bioavailability, facilitating interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.